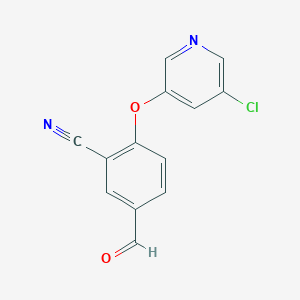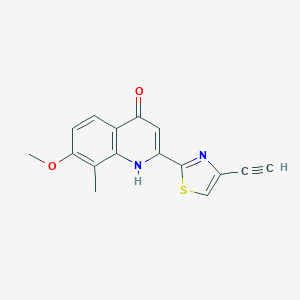![molecular formula C9H14N2O2 B8510140 3-Methyl-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B8510140.png)
3-Methyl-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-methylene-1-oxa-3,8-diazaspiro[45]decan-2-one is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
3-Methyl-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its unique structural features.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Similar in structure but lacks the methylene group at position 4.
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one:
Uniqueness
3-Methyl-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to its methylene group at position 4, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its potential as a versatile building block in organic synthesis and its biological activity .
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-methyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-7-9(3-5-10-6-4-9)13-8(12)11(7)2/h10H,1,3-6H2,2H3 |
Clé InChI |
NDLFHDGJNUXKRA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C)C2(CCNCC2)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxo-6-[6-methoxy-2-naphthyl]hexanoic acid](/img/structure/B8510066.png)







![5-Ethyl-6-hydroxymethyl-imidazo[2,1-b]thiazole](/img/structure/B8510112.png)
![{4-[(Trifluoromethyl)oxy]phenyl}formamide](/img/structure/B8510125.png)

![Methyl 3-[bis(tert-butoxycarbonyl)amino]-5-iodothiophene-2-carboxylate](/img/structure/B8510141.png)
![{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazolidin-5-yl}methanol](/img/structure/B8510148.png)
